Fenretinide glucuronide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

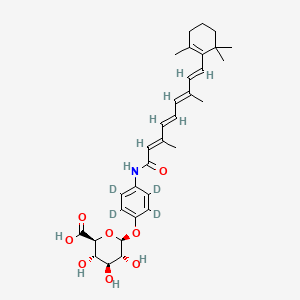

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H41NO8 |

|---|---|

Molecular Weight |

571.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,5,6-tetradeuterio-4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26-,27-,28+,29-,31+/m0/s1/i12D,13D,14D,15D |

InChI Key |

UVITUJIIRZWOPU-PXYYWTELSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Fenretinide Glucuronide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fenretinide glucuronide-d4, an important isotopically labeled metabolite of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR). This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and oncology.

Fenretinide, a synthetic retinoid, has shown promise as a chemopreventive and therapeutic agent in various cancers. Its metabolism primarily involves oxidation and glucuronidation. The deuterated form of its glucuronide metabolite is a critical internal standard for quantitative bioanalytical assays, enabling precise and accurate measurement of Fenretinide glucuronide in biological matrices.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of deuterated Fenretinide (Fenretinide-d4) followed by its enzymatic or chemical glucuronidation.

Proposed Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Fenretinide-d4

A plausible method for the synthesis of Fenretinide-d4 involves the coupling of all-trans-retinoyl chloride with a deuterated analog of 4-aminophenol.

Materials:

-

All-trans-retinoic acid

-

Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Preparation of All-trans-Retinoyl Chloride: All-trans-retinoic acid is reacted with an excess of oxalyl chloride in anhydrous DCM at 0°C for 2 hours to form the acid chloride. The solvent and excess reagent are removed under reduced pressure.

-

Coupling Reaction: The freshly prepared all-trans-retinoyl chloride is dissolved in anhydrous THF and added dropwise to a solution of 4-aminophenol-d4 and triethylamine in anhydrous THF at 0°C.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield Fenretinide-d4.

Experimental Protocol: Glucuronidation of Fenretinide-d4

The glucuronidation of Fenretinide-d4 can be achieved through enzymatic methods, which offer high regioselectivity.

Materials:

-

Fenretinide-d4

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Human liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A1, UGT1A9)

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Methanol

Procedure:

-

Incubation Mixture Preparation: A typical incubation mixture contains Tris-HCl buffer, MgCl2, Fenretinide-d4 (dissolved in a small amount of organic solvent), and human liver microsomes or a specific UGT enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of UDPGA.

-

Incubation: The mixture is incubated at 37°C for a specified period (e.g., 1-4 hours).

-

Termination and Extraction: The reaction is terminated by adding an excess of cold acetonitrile or methanol. The mixture is centrifuged to precipitate proteins.

-

Purification: The supernatant containing this compound is collected and can be further purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the final product.

Caption: Workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of the synthesized compound.

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 360 nm |

| Expected Outcome | A single major peak corresponding to this compound |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for confirming the molecular weight and fragmentation pattern of the target molecule.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H] | Expected m/z for C32H36D4NO8 |

| Product Ions | Fragmentation of the glucuronic acid moiety and the Fenretinide-d4 backbone |

| Expected Outcome | Confirmation of the molecular weight and characteristic fragmentation pattern |

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy (¹H and ¹³C NMR) provides detailed structural information, confirming the site of glucuronidation and the position of the deuterium (B1214612) labels.

| Experiment | Expected Observations |

| ¹H NMR | Signals corresponding to the retinoid chain, the deuterated phenyl ring, and the glucuronic acid moiety. The absence of the phenolic proton signal from Fenretinide-d4. |

| ¹³C NMR | Resonances for all carbon atoms, confirming the overall structure. |

| 2D NMR (COSY, HSQC) | Correlation spectra to assign all proton and carbon signals unambiguously. |

Fenretinide Metabolism and Signaling

Fenretinide undergoes extensive metabolism in the body, primarily through pathways involving cytochrome P450 enzymes and UGTs. The glucuronidation of Fenretinide is a key detoxification step that facilitates its excretion.

Caption: Simplified metabolic pathway of Fenretinide.

Conclusion

The synthesis and characterization of this compound are essential for advancing the clinical development of Fenretinide. This technical guide outlines a plausible and robust approach for its preparation and detailed structural analysis. The availability of this stable isotope-labeled internal standard will facilitate accurate and reliable bioanalytical studies, contributing to a better understanding of the pharmacokinetics and metabolism of Fenretinide.

An In-Depth Technical Guide on the Physical and Chemical Properties of Fenretinide Glucuronide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenretinide glucuronide-d4 is a deuterated analog of Fenretinide glucuronide, a significant metabolite of the synthetic retinoid Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR). Fenretinide has been extensively studied for its potential as a chemopreventive and therapeutic agent in various cancers. The deuterated form, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing upon data from its non-deuterated counterparts and related metabolites.

Chemical Identity and Physical Properties

Detailed experimental data on the physical properties of this compound are not extensively available in the public domain. However, based on the properties of the parent compound, Fenretinide, and its deuterated analog, as well as general characteristics of glucuronide metabolites, we can infer key properties.

Table 1: Chemical and Physical Properties of Fenretinide and its Analogs

| Property | Fenretinide | Fenretinide-d4 | Fenretinide Glucuronide | This compound |

| Molecular Formula | C₂₆H₃₃NO₂[1] | C₂₆H₂₉D₄NO₂[2][3] | C₃₂H₄₁NO₈[] | C₃₂H₃₇D₄NO₈ |

| Molecular Weight | 391.6 g/mol [1] | 395.6 g/mol [3] | 567.66 g/mol | 571.68 g/mol |

| CAS Number | 65646-68-6[1] | 2118244-64-5[3] | 79982-82-4[][5] | Not available |

| Appearance | Crystalline solid[1] | Solid[3] | Yellow Solid[] | Not available |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (~10 mg/mL); sparingly soluble in aqueous buffers.[1] | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml), and a 1:1 solution of Ethanol:PBS (pH 7.2) (0.3 mg/ml).[3] | Enhanced water solubility compared to Fenretinide.[5] | Expected to have enhanced water solubility compared to Fenretinide-d4. |

| Storage | -20°C[1] | Not specified | Room temperature in continental US; may vary elsewhere.[5] | Not available |

| Stability | Stable for ≥4 years at -20°C.[1] | Not specified | Store under recommended conditions in the Certificate of Analysis.[5] | Not available |

Chemical Properties and Metabolism

Fenretinide glucuronide is a major metabolite of Fenretinide, formed through the process of glucuronidation.[5] This metabolic conversion, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the hydroxyl group of Fenretinide. This process significantly increases the water solubility of the compound, facilitating its excretion from the body.[5] The deuteration in this compound is on the hydroxyphenyl ring, which serves as a stable isotopic label for analytical purposes.[2]

The metabolism of Fenretinide is complex, involving other metabolites such as N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR).[6] The formation of these metabolites can be influenced by various factors, including the activity of cytochrome P450 enzymes like CYP3A4.[6]

Metabolic Pathway of Fenretinide

Caption: Metabolic pathway of Fenretinide.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available. However, a general approach for the analysis of Fenretinide and its metabolites, including the glucuronide, in biological samples can be outlined.

General Protocol for Quantification of Fenretinide and Metabolites by LC-MS/MS

This protocol is based on established methods for the analysis of Fenretinide and its metabolites in plasma.[2][7]

1. Sample Preparation:

- To 100 µL of plasma, add an internal standard solution (containing this compound).

- Precipitate proteins by adding 300 µL of acetonitrile (B52724).

- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.

- Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

3. Data Analysis:

- Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Experimental Workflow for Pharmacokinetic Analysis

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Fenretinide Glucuronide-d4: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity determination for Fenretinide (B1684555) glucuronide-d4. This deuterated analog of a fenretinide metabolite serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines the typical data presented in a certificate of analysis, details the experimental protocols for its characterization, and illustrates relevant biochemical pathways.

Certificate of Analysis: A Summary of Quality and Purity

A Certificate of Analysis (CoA) for Fenretinide glucuronide-d4 provides a comprehensive summary of its identity, purity, and quality. While specific values may vary between batches and suppliers, the following tables represent typical data found in a CoA.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | N/A |

| Molecular Formula | C₂₆H₂₉D₄NO₄ |

| Molecular Weight | 427.58 g/mol |

| CAS Number | N/A |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol (B129727), DMSO |

Table 2: Analytical Data

| Analysis | Method | Specification | Result |

| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98% | 99.5% |

| Purity (by LC-MS) | Liquid Chromatography-Mass Spectrometry | ≥98% | 99.7% |

| Isotopic Enrichment | Mass Spectrometry | ≥99% atom % D | 99.6% atom % D |

| Identity (¹H NMR) | Nuclear Magnetic Resonance | Conforms to structure | Conforms |

| Mass Spectrum (ESI) | Electrospray Ionization Mass Spectrometry | Conforms to structure | Conforms |

| Residual Solvents | Gas Chromatography | As per ICH Q3C | Meets requirements |

Experimental Protocols for Purity and Identity Determination

Accurate characterization of this compound is essential for its use as an internal standard. The following sections detail the methodologies employed to ascertain its purity and confirm its identity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds. A typical HPLC method for this compound would involve a reversed-phase column to separate the analyte from any potential impurities.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or acetic acid (e.g., 88:10:2, v/v/v, acetonitrile:water:glacial acetic acid)[1].

-

Flow Rate: A typical flow rate would be in the range of 0.7-1.0 mL/min[1].

-

Detection: UV absorbance is monitored at a wavelength of 340 nm[1].

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and injected into the system.

-

Quantification: The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Purity

LC-MS/MS provides a highly sensitive and specific method for both the identification and quantification of Fenretinide and its metabolites, including the deuterated glucuronide conjugate.[2] This technique is particularly valuable for confirming the isotopic enrichment of the deuterated standard.

Protocol:

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatographic Conditions: Similar to the HPLC method, a C18 column is used with a gradient elution. The mobile phases typically consist of 0.05% formic acid in water (A) and methanol (B). A representative gradient could be: 32% to 2% A over 3 minutes, hold at 2% A for 2 minutes, then return to 32% A.[2]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode is commonly used. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the parent ion and specific fragment ions of this compound.

-

Data Analysis: The presence of the correct precursor and product ions confirms the identity of the compound. The purity is determined by the relative abundance of the target analyte's signal compared to any other detected signals.

Metabolic Pathway of Fenretinide

Fenretinide (4-HPR) undergoes metabolism in the body to form several metabolites, including 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) and glucuronide conjugates.[3] The glucuronidation process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the parent compound, increasing its water solubility and facilitating its excretion. The deuteration of Fenretinide glucuronide does not alter its metabolic pathway but allows it to be distinguished from the endogenous, non-deuterated form by mass spectrometry.

References

The Role of Glucuronidation in Fenretinide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has demonstrated significant promise as a chemopreventive and therapeutic agent in various cancers. Its metabolic fate is a critical determinant of its systemic exposure, efficacy, and potential toxicity. Glucuronidation, a major phase II metabolic pathway, plays a pivotal role in the detoxification and elimination of fenretinide. This technical guide provides an in-depth exploration of the role of glucuronidation in fenretinide metabolism, summarizing the current understanding of the key enzymes, metabolites, and experimental methodologies used to study this process. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with fenretinide and related compounds.

Introduction

Fenretinide's mechanism of action involves the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of various signaling pathways in cancer cells.[1][2] The clinical utility of fenretinide, however, is influenced by its pharmacokinetic profile, which is heavily dependent on its metabolism. The primary metabolic pathways for fenretinide include oxidation and glucuronidation.[3][4] Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a crucial detoxification process that converts lipophilic compounds into more water-soluble glucuronides, facilitating their excretion.[5][6] This guide focuses specifically on the glucuronidation of fenretinide, providing a detailed overview of the current knowledge in this area.

Fenretinide Metabolism: An Overview

Fenretinide is extensively metabolized in humans and preclinical models, leading to the formation of several key metabolites. The major metabolic pathways are:

-

Oxidation: Fenretinide is oxidized to 4-oxo-fenretinide (4-oxo-4-HPR), a biologically active metabolite.[7][8][9][10] This reaction is catalyzed, at least in part, by cytochrome P450 (CYP) enzymes, with CYP3A4 being implicated.[3][11]

-

Methylation: The phenolic hydroxyl group of fenretinide can be methylated to form N-(4-methoxyphenyl)retinamide (4-MPR).[4]

-

Glucuronidation: The primary focus of this guide, this pathway involves the conjugation of glucuronic acid to the phenolic hydroxyl group of fenretinide, forming fenretinide-O-glucuronide (4-HPR-O-glucuronide).[5] This metabolite is more water-soluble, facilitating its elimination from the body.[5]

The Glucuronidation Pathway of Fenretinide

The direct conjugation of glucuronic acid to fenretinide is a critical step in its detoxification and excretion.

Key Metabolite: Fenretinide-O-glucuronide

The primary glucuronide metabolite of fenretinide is 4-HPR-O-glucuronide.[5] This metabolite is formed by the enzymatic transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of the hydroxyphenyl moiety of fenretinide. The formation of this glucuronide significantly increases the water solubility of the parent compound, which is crucial for its renal and biliary excretion.

UDP-Glucuronosyltransferase (UGT) Isoforms

While the specific UGT isoforms responsible for fenretinide glucuronidation have not been definitively identified in the published literature, evidence from studies on other retinoids suggests the involvement of the UGT1A and UGT2B families.

-

UGT2B7: This isoform is the only human UGT that has been shown to glucuronidate all-trans retinoic acid (atRA) and its oxidized derivatives.[12] Given the structural similarity, UGT2B7 is a strong candidate for fenretinide glucuronidation.

-

UGT1A Family (UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9): These isoforms have been identified as the major enzymes responsible for the glucuronidation of 13-cis-retinoic acid.[13] UGT1A9, in particular, is highlighted as potentially the most important due to its low Km and high expression in both the liver and intestine.[13]

Based on this, it is highly probable that one or more of these UGT isoforms are involved in the glucuronidation of fenretinide. Further research using recombinant human UGTs is necessary to definitively identify the specific enzymes and their relative contributions.

Figure 1. Proposed metabolic pathway for the glucuronidation of fenretinide.

Quantitative Data on Fenretinide and its Metabolites

Precise quantitative data on the enzyme kinetics of fenretinide glucuronidation are not yet available in the literature. However, pharmacokinetic data for fenretinide and its major metabolites have been reported in clinical studies.

Table 1: Pharmacokinetic Parameters of Fenretinide and its Major Metabolites in Humans

| Compound | Cmax (µM) | t1/2 (hours) | Notes | Reference(s) |

| Fenretinide (4-HPR) | ~1-12.9 | ~17-27 | Plasma levels are dose-dependent. | [14][15][16] |

| N-(4-methoxyphenyl)retinamide (4-MPR) | Similar to 4-HPR | ~54 | Levels can exceed those of the parent drug with chronic dosing. | [14] |

| 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) | Lower than 4-HPR | - | A polar, biologically active metabolite. | [4][9] |

| Fenretinide-O-glucuronide | - | - | Data not available. |

Cmax: Maximum plasma concentration; t1/2: Elimination half-life. Data are approximate and can vary based on dosing regimen and patient population.

To provide context for the potential enzyme kinetics of fenretinide glucuronidation, the following table summarizes the kinetic parameters for the glucuronidation of a related retinoid, 13-cis-retinoic acid, by various UGT isoforms.

Table 2: Enzyme Kinetic Parameters for 13-cis-Retinoic Acid Glucuronidation by Human UGT Isoforms

| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) |

| UGT1A1 | >500 | 14.5 ± 1.2 |

| UGT1A3 | 179 ± 46 | 100.9 ± 11.5 |

| UGT1A7 | 129 ± 16 | 68.3 ± 3.4 |

| UGT1A8 | 101 ± 20 | 25.1 ± 2.2 |

| UGT1A9 | 59 ± 11 | 18.0 ± 1.1 |

Data from Rowbotham et al. (2010).[13] These values are for a related retinoid and may not be directly extrapolated to fenretinide.

Experimental Protocols for Studying Fenretinide Glucuronidation

Detailed, standardized protocols for assessing fenretinide glucuronidation are not widely published. However, based on established methodologies for in vitro drug metabolism studies, a representative experimental workflow can be outlined.

In Vitro Glucuronidation Assay using Human Liver Microsomes (HLM)

This assay is a standard method to assess the glucuronidation of a test compound.

Objective: To determine the rate of fenretinide-O-glucuronide formation in the presence of human liver microsomes.

Materials:

-

Fenretinide

-

Human Liver Microsomes (pooled)

-

UDPGA (cofactor)

-

Alamethicin (pore-forming agent to activate UGTs)

-

Magnesium Chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system for quantification

Protocol:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of fenretinide in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine Tris-HCl buffer, MgCl2, and alamethicin-activated human liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add the fenretinide stock solution to the pre-incubated microsome mixture.

-

Initiate the glucuronidation reaction by adding a saturating concentration of UDPGA.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time period (e.g., 0, 15, 30, 60, 120 minutes) with gentle shaking.

-

-

Termination of Reaction:

-

Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Quantification:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of fenretinide-O-glucuronide formed.

-

Figure 2. Experimental workflow for an in vitro fenretinide glucuronidation assay.

Reaction Phenotyping with Recombinant UGTs

To identify the specific UGT isoforms involved in fenretinide glucuronidation, the above protocol can be adapted to use individual recombinant human UGT enzymes instead of pooled human liver microsomes. By comparing the rate of glucuronide formation across a panel of UGT isoforms, the primary contributing enzymes can be identified.

Signaling Pathways and Logical Relationships

The interplay between fenretinide's metabolism and its biological activity is complex. The formation of the active metabolite 4-oxo-fenretinide and the detoxification via glucuronidation represent competing pathways that ultimately influence the drug's therapeutic efficacy.

Figure 3. Logical relationship between fenretinide metabolism and its biological outcome.

Conclusion

Glucuronidation is a fundamentally important pathway in the metabolism of fenretinide, leading to the formation of the water-soluble and readily excretable metabolite, 4-HPR-O-glucuronide. While the specific UGT isoforms responsible for this biotransformation are yet to be definitively elucidated, evidence from related retinoid compounds strongly suggests the involvement of the UGT1A and UGT2B families, particularly UGT1A9 and UGT2B7. A thorough understanding of the kinetics and enzymatic players in fenretinide glucuronidation is essential for optimizing its therapeutic use, predicting potential drug-drug interactions, and designing future clinical trials. Further research employing recombinant UGTs and advanced analytical techniques will be instrumental in fully characterizing this critical metabolic pathway. This guide provides a comprehensive framework for researchers to design and interpret studies aimed at further unraveling the complexities of fenretinide metabolism.

References

- 1. Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective formation of fenoterol-para-glucuronide and fenoterol-meta-glucuronide in rat hepatocytes and enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Five-year administration of fenretinide: pharmacokinetics and effects on plasma retinol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]

- 16. Development and In Vitro-In Vivo Evaluation of Fenretinide-Loaded Oral Mucoadhesive Patches for Site-Specific Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Fenretinide's Metabolic Fate: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in-vitro metabolic pathways of Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid with promising anti-cancer properties. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. This document details the key enzymes involved, the resulting metabolites, experimental protocols for their characterization, and the intricate signaling pathways influenced by this compound.

Core Metabolic Pathways of Fenretinide

In vitro studies have elucidated that Fenretinide undergoes both Phase I and Phase II metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), respectively. The principal metabolic transformations include oxidation and glucuronidation, leading to the formation of several key metabolites.

Phase I Metabolism: Oxidation

The oxidative metabolism of Fenretinide is a critical step, producing both active and less active metabolites. The primary oxidative metabolite is 4'-oxo-fenretinide (4'-oxo-4-HPR), a compound that has demonstrated significant cytotoxic activity, in some cases greater than the parent drug.[1][2] Another identified oxidative metabolite is 4'-hydroxy-fenretinide (4'-OH-4-HPR).[3]

The key CYP isoenzymes responsible for Fenretinide oxidation have been identified as CYP2C8, CYP3A4, and CYP3A5.[3] Notably, CYP26A1, an enzyme inducible by retinoic acid, has also been implicated in the formation of 4-oxo-4-HPR within tumor cells.[4][5][6]

Phase II Metabolism: Glucuronidation

Fenretinide can also undergo glucuronidation, a process that typically increases the water solubility of compounds to facilitate their excretion. The UGT enzymes UGT1A1, UGT1A3, and UGT1A6 have been shown to be involved in the formation of Fenretinide glucuronide.[3]

A less prominent metabolic pathway involves the methylation of the hydroxyl group on the phenyl ring, leading to the formation of N-(4-methoxyphenyl)retinamide (4-MPR).[1][4]

Below is a diagram illustrating the primary metabolic pathways of Fenretinide.

Quantitative Analysis of Fenretinide Metabolism

The following tables summarize the key quantitative data obtained from in vitro studies on Fenretinide metabolism. These values are essential for constructing pharmacokinetic models and predicting in vivo behavior.

Table 1: Michaelis-Menten Kinetic Parameters for 4'-oxo-4-HPR Formation

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Reference |

| Human Liver Microsomes (HLM) | Fenretinide | ~25 | Not explicitly stated | [1] |

| Mouse Liver Microsomes (MLM) | Fenretinide | ~25 | Not explicitly stated | [1] |

| Recombinant CYP2C81 | Fenretinide | Not explicitly stated | Higher than CYP2C84 for 4'-OH-4-HPR | [3] |

| Recombinant CYP2C84 | Fenretinide | Not explicitly stated | Significantly lower than CYP2C81 for 4'-OH-4-HPR | [3] |

| Recombinant CYP2C81 | Fenretinide | Not explicitly stated | Lower than CYP2C84 for 4'-oxo-4-HPR | [3] |

| Recombinant CYP2C84 | Fenretinide | Not explicitly stated | Significantly higher than CYP2C81 for 4'-oxo-4-HPR | [3] |

Table 2: Relative Abundance of Fenretinide and its Metabolites in Human Plasma

| Compound | Concentration (µM) | Condition | Reference |

| Fenretinide (4-HPR) | 12.82 ± 8.08 | 4h post-treatment (595 mg/m²/day) | [1] |

| 4-MPR | 5.72 ± 4.21 | 4h post-treatment (595 mg/m²/day) | [1] |

| 4-oxo-4-HPR | 0.86 ± 0.66 | 4h post-treatment (595 mg/m²/day) | [1] |

| Fenretinide (4-HPR) | 0.84 ± 0.53 | 5 years treatment (200 mg/day) | [6] |

| 4-MPR | 1.13 ± 0.85 | 5 years treatment (200 mg/day) | [6] |

| 4-oxo-4-HPR | 0.52 ± 0.17 | 5 years treatment (200 mg/day) | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize Fenretinide's metabolic pathways.

Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to assess the overall metabolic profile of Fenretinide in a system that contains a wide array of drug-metabolizing enzymes.

Workflow Diagram:

Detailed Steps:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg protein/mL), an NADPH regenerating system (e.g., BD Gentest solutions 'A' and 'B'), and 0.1 M potassium phosphate buffer (pH 7.4) to the desired final volume.[1]

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 20 minutes in a shaking water bath to allow the system to equilibrate.[1]

-

Initiation of Reaction: Add Fenretinide (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., <1%) to the pre-incubated mixture to initiate the metabolic reaction. A range of Fenretinide concentrations should be used to determine kinetic parameters.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with continuous shaking.[1]

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, typically in a 2:1 or 3:1 ratio (solvent:reaction volume). This will precipitate the microsomal proteins.

-

Sample Processing: Vortex the mixture and then centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Analysis: Carefully collect the supernatant and analyze it using a validated analytical method, such as HPLC or LC-MS/MS, to identify and quantify Fenretinide and its metabolites.[1][3][7][8][9][10]

Recombinant CYP Enzyme Assays

This protocol is used to identify the specific CYP isoforms responsible for Fenretinide metabolism.

Workflow Diagram:

Detailed Steps:

-

Reaction Setup: Prepare a reaction mixture containing a specific recombinant human CYP enzyme (e.g., CYP2C8, CYP3A4, or CYP3A5 expressed in a system like baculovirus-infected insect cells, i.e., supersomes), an NADPH regenerating system, and an appropriate buffer.

-

Inhibitor Studies (Optional): To confirm the involvement of a specific CYP, a selective chemical inhibitor can be included. For example, ketoconazole (B1673606) is a potent inhibitor of CYP3A4, and gemfibrozil (B1671426) inhibits CYP2C8.[1] The inhibitor is typically pre-incubated with the enzyme mixture before the addition of the substrate.

-

Reaction Initiation and Incubation: The protocol follows the same steps of pre-incubation, initiation with Fenretinide, and incubation at 37°C as described for the HLM assay.

-

Sample Processing and Analysis: Termination of the reaction, sample processing, and analysis by LC-MS/MS are also performed as previously described. The formation of metabolites in the presence and absence of specific inhibitors helps to pinpoint the contribution of each CYP isoform.[1][3]

Signaling Pathways Modulated by Fenretinide

Fenretinide's anti-cancer activity is not solely dependent on its direct cytotoxicity but also on its ability to modulate various intracellular signaling pathways, primarily leading to apoptosis (programmed cell death).[11][12][13]

Key Signaling Events:

-

Reactive Oxygen Species (ROS) Generation: Fenretinide is known to induce the production of ROS, which can trigger oxidative stress and subsequently activate apoptotic pathways.[11][12][14]

-

Ceramide and Ganglioside GD3 Accumulation: The drug can lead to an increase in the intracellular levels of ceramide and ganglioside GD3, which are important signaling molecules in the induction of apoptosis.[11][12][15]

-

Mitochondrial-Mediated Apoptosis: Fenretinide often initiates the intrinsic or mitochondrial pathway of apoptosis, which involves the release of cytochrome c and the activation of caspases.[11][12]

-

Modulation of Kinase Signaling: Fenretinide can interfere with pro-survival signaling pathways. For instance, it can inhibit the PI3K/AKT/mTOR pathway and activate the JNK signaling cascade, which is often associated with apoptosis.[14][16][17]

-

Retinoid Receptor-Independent Mechanisms: While Fenretinide is a retinoid, much of its apoptotic-inducing activity appears to be independent of the classical retinoic acid receptors (RARs).[11][12]

The following diagram provides a simplified representation of the key signaling pathways activated by Fenretinide leading to apoptosis.

Conclusion

The in vitro metabolism of Fenretinide is a multifaceted process involving several key enzyme systems and resulting in a number of metabolites, some of which possess significant biological activity. A thorough understanding of these metabolic pathways, facilitated by the experimental protocols outlined in this guide, is paramount for the continued development of Fenretinide as a therapeutic agent. Furthermore, the elucidation of its complex signaling activities provides a deeper insight into its mechanism of action and potential for combination therapies. This guide serves as a valuable resource for researchers dedicated to advancing the clinical application of this promising anti-cancer compound.

References

- 1. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scitechdevelopment.com [scitechdevelopment.com]

- 14. mdpi.com [mdpi.com]

- 15. Fenretinide: a p53-independent way to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fenretinide combines perturbation of signaling kinases, cell–extracellular matrix interactions and matrix metalloproteinase activation to inhibit invasion in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers and availability of Fenretinide glucuronide-d4

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Fenretinide (B1684555) glucuronide-d4, a key deuterated metabolite of the synthetic retinoid Fenretinide (N-(4-hydroxyphenyl)retinamide or 4-HPR). This document outlines its commercial availability, applications in research, and relevant biological pathways.

Commercial Availability and Suppliers

Fenretinide glucuronide-d4 and its related compounds are available from a select number of specialized chemical suppliers. These compounds are crucial for pharmacokinetic and metabolic studies of Fenretinide, often serving as internal standards in bioanalytical assays. The table below summarizes the available information from various suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed product specifications, as some of these specialized chemicals may be synthesized on demand.

| Supplier | Product Name | Catalog Number | Molecular Formula | CAS Number | Notes |

| Clearsynth | Fenretinide Glucuronide Monosodium Salt-d4 | CS-T-96805 | C₃₂H₃₆D₄NNaO₈ | Not Available | Offered as a monosodium salt.[1] |

| LGC Standards | Fenretinide Glucuronide Monosodium Salt-d4 | Not specified | Not specified | Not specified | This product requires custom synthesis, and a quote must be requested.[2] |

| Veeprho | Fenretinide-D4 Glucuronide | DVE00768 | Not specified | Not Available | Listed among their Fenretinide-related impurities.[3][4] |

| TLC Pharmaceutical Standards | Fenretinide-d4 Glucuronide | F-075009 | C₃₂H₃₇D₄NO₈ | 2118244-60-1 | - |

Note: While not the glucuronidated form, Fenretinide-d4 is more widely available and used as an internal standard. Suppliers include CP Lab Safety[5] and TLC Pharmaceutical Standards[6].

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Fenretinide and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, representative protocol adapted from established methods for Fenretinide analysis.[7][8][9][10]

Quantification of Fenretinide and its Metabolites in Human Plasma using LC-MS/MS

This protocol describes a method for the simultaneous determination of Fenretinide and its major metabolites, including Fenretinide glucuronide, in human plasma.

2.1.1. Materials and Reagents

-

Fenretinide, Fenretinide glucuronide, and other metabolite analytical standards

-

This compound (Internal Standard, IS)

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid, analytical grade

-

Human plasma (blank)

2.1.2. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Fenretinide, its metabolites, and this compound (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in methanol to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

2.1.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the 100 ng/mL IS working solution.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.1.4. LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 3.5µm, 50×2.1mm).[7][8]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 30% B

-

1-5 min: Linear gradient from 30% to 95% B

-

5-7 min: Hold at 95% B

-

7-8 min: Return to 30% B

-

8-10 min: Re-equilibration at 30% B

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Fenretinide, its metabolites, and this compound should be optimized by infusing the individual standard solutions.

2.1.5. Data Analysis

Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard (this compound). The concentration of the unknown samples is determined from the calibration curve.

Signaling and Metabolic Pathways

Metabolic Pathway of Fenretinide

Fenretinide undergoes metabolism in the body, primarily through oxidation and glucuronidation. The glucuronidation of the phenolic hydroxyl group of Fenretinide is a significant detoxification pathway, increasing its water solubility and facilitating its excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

References

- 1. clearsynth.com [clearsynth.com]

- 2. Fenretinide Glucuronide Monosodium Salt-d4 [lgcstandards.com]

- 3. veeprho.com [veeprho.com]

- 4. veeprho.com [veeprho.com]

- 5. calpaclab.com [calpaclab.com]

- 6. tlcstandards.com [tlcstandards.com]

- 7. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium-Labeled Standards for Retinoid Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, application, and analysis of deuterium-labeled standards in retinoid research. The use of these stable isotope-labeled internal standards is critical for achieving accurate and precise quantification of retinoids in complex biological matrices. This document details experimental protocols, presents quantitative data from various analytical methods, and illustrates key pathways and workflows to support researchers in this field.

Core Principles: The Advantage of Deuterium-Labeled Standards

In quantitative mass spectrometry, the ideal internal standard co-elutes with the analyte and exhibits identical ionization and fragmentation behavior, thus compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] Deuterium-labeled standards are considered the gold standard for internal standards in mass spectrometry-based bioanalysis because their physicochemical properties are nearly identical to their unlabeled counterparts.[1] The mass difference allows for their distinct detection by the mass spectrometer.[2]

The primary advantages of using deuterium-labeled retinoids as internal standards include:

-

Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since deuterium-labeled standards have the same retention time and ionization characteristics as the analyte, they experience the same matrix effects, allowing for accurate correction.[3]

-

Compensation for Extraction Variability: The recovery of retinoids during sample extraction can be variable and incomplete. By adding a known amount of the deuterium-labeled standard at the beginning of the sample preparation process, any losses during extraction can be accurately accounted for.

-

Improved Accuracy and Precision: The use of deuterium-labeled internal standards significantly enhances the accuracy and precision of quantitative assays by correcting for both sample-specific and instrument-related variations.[1]

Synthesis of Deuterium-Labeled Retinoids

The synthesis of deuterium-labeled retinoids involves the introduction of deuterium (B1214612) atoms at specific, stable positions within the molecule. Common strategies include:

-

Wittig-Horner Reaction and Deuterium Exchange: This method has been used to synthesize several deuterated analogues of vitamin A, including 20,20,20-d3-retinal, 14,20,20,20-d4-retinol, 12,14,20,20,20-d5-retinol, and 10,19,19,19-d4-retinol.[4]

-

Directed Aldol (B89426) Condensation: A modification of Wittig's directed aldol condensation has been employed to prepare 20,20,20-d3-retinaldehyde.[4]

-

Modular Synthesis: Recent advancements have focused on modular synthesis approaches that allow for the flexible and controllable introduction of deuterium at various positions, which is particularly useful for studying metabolic pathways.

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for the quantification of retinoids using deuterium-labeled and other internal standards.

| Analyte(s) | Internal Standard | Matrix | Method | Linearity Range | LLOQ | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Citation |

| All-trans-retinoic acid (ATRA) | Acitretin | Human Plasma | LC-MS/MS | 0.45–217.00 ng/mL | 0.45 ng/mL | < 8% | < 8% | Not Specified | [5][6][7] |

| Multiple Retinoids | 13-cisRA-d5, 4oxo-13-cisRA-d3 | Human Serum | UHPLC-MS/MS | 0.1-20 nM (RA isomers), 0.5-20 nM (metabolites) | Not Specified | Not Specified | Not Specified | Not Specified | [8][9] |

| Multiple Retinoids | 13C-labeled atRA | Human Plasma | LC-MS/MS | 0.25-4.0 ng/mL (RAs), 37-600 ng/mL (ROH) | 0.1-0.2 ng/mL | < 8% | < 12.5% | 80-105% | [10] |

| Retinol (B82714), Retinyl Palmitate | Retinyl Acetate | Mouse Liver | HPLC-UV | Not Specified | 0.27 pmol (Retinol), 15.92 pmol (Retinyl Palmitate) | < 5% | Not Specified | 80-110% | [11] |

| Retinol, Retinal, Retinyl Esters | Retinyl Acetate | Mouse Serum & Tissues | HPLC-UV | >3 orders of magnitude | 0.2 pmol (Retinol, Retinal), 0.7 pmol (Retinyl Esters) | 5.9-10.0% | 5.9-11.0% | Not Specified | [4] |

Experimental Protocols

Below are detailed methodologies for the extraction and analysis of retinoids from biological samples using deuterium-labeled internal standards. All procedures involving retinoids should be conducted under dim red light or in amber vials to prevent photodegradation.[12]

Protocol 1: UHPLC-MS/MS for Multiple Retinoids in Human Serum

This protocol is adapted from a method for the simultaneous quantification of retinoic acid isomers and their metabolites.[8][9]

1. Sample Preparation and Extraction: a. To 500 µL of human serum, add 10 µL of an internal standard mixture containing 1 µM 13-cisRA-d5 and 2 µM 4oxo-13-cisRA-d3 in a 60:40 acetonitrile (B52724):methanol (B129727) mixture. b. Add 1 mL of acetonitrile and 60 µL of 4 N HCl to the sample. c. Vortex the sample and then extract the retinoids twice with 5 mL of hexane. d. Separate the organic phase by centrifugation at 1000 rpm for 3 minutes. e. Evaporate the combined organic phases to dryness under a stream of nitrogen at 32°C. f. Reconstitute the residue in the mobile phase for analysis.

2. UHPLC-MS/MS Analysis:

- Column: Ascentis Express RP Amide column (2.7 µm; 150 mm × 2.1 mm).

- Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 40% methanol and 0.1% formic acid.

- Flow Rate: 0.5 mL/min.

- Gradient:

- Initial: 60% A for 2 min.

- 2-10 min: Linear gradient to 45% A.

- 10-17 min: Linear gradient to 10% A.

- Followed by a wash and re-equilibration.

- Mass Spectrometry: Operate in positive ion atmospheric pressure chemical ionization (APCI) mode with multiple reaction monitoring (MRM) for each analyte and internal standard.

Protocol 2: GC-MS Analysis of Deuterium-Labeled Retinol in Serum

This protocol details the determination of deuterium enrichment of retinol in serum.[13]

1. Sample Preparation and Extraction: a. To 0.4 mL of serum, add 0.5 mL of 0.85% saline solution and 100 µL of an internal standard solution. b. Add 5 mL of a chloroform-methanol (2:1 v/v) solution and vortex. c. Centrifuge to separate the phases and collect the lower chloroform (B151607) layer. d. Dry the chloroform extract under a stream of nitrogen. e. Resuspend the residue in 0.1 mL of ethanol.

2. HPLC Fractionation: a. Separate the retinol fraction from other components using an HPLC system with a C18 column. b. Collect the retinol fraction.

3. Derivatization and GC-MS Analysis: a. Dry the collected retinol fraction under nitrogen. b. Derivatize the retinol with O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 10% trimethylchlorosilane. c. Quantify the labeled and non-labeled retinol isotopes using a GC-MS system with a methyl siloxane capillary column. d. Employ electron capture negative chemical ionization with helium as the carrier gas and methane (B114726) as the ionization agent.

Mandatory Visualizations

Retinoid Signaling Pathway

Caption: Simplified diagram of the retinoid signaling pathway.

Experimental Workflow for Retinoid Quantification

Caption: General experimental workflow for retinoid analysis.

Advantages of Deuterium-Labeled Standards

Caption: Logical relationship of deuterium-labeled standards' advantages.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for determination of all-trans retinoic acid in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 13. jpps.ukaazpublications.com [jpps.ukaazpublications.com]

Methodological & Application

Application Note: Quantitative Analysis of Fenretinide in Human Plasma using Fenretinide Glucuronide-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Fenretinide in human plasma using a stable isotope-labeled internal standard, Fenretinide glucuronide-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic and drug metabolism studies.

Introduction

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid with potential applications in cancer therapy and prevention. Accurate quantification of Fenretinide in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in bioanalytical LC-MS/MS methods, as it effectively compensates for variability in sample preparation, chromatography, and mass spectrometric ionization[1][2][3].

This application note describes a robust and sensitive LC-MS/MS method for the determination of Fenretinide in human plasma. The method employs this compound as the internal standard (IS). While a deuterated analog of the parent drug is often used, employing a deuterated metabolite as the IS can offer advantages in certain analytical scenarios, particularly when the metabolic pathway is a primary focus of the study.

Signaling Pathway and Metabolism

Fenretinide undergoes extensive metabolism in vivo, primarily through oxidation and glucuronidation. The glucuronidation of Fenretinide is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the parent molecule, increasing its water solubility and facilitating its excretion[4]. Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7, are known to be involved in the metabolism of a wide range of drugs and are likely contributors to Fenretinide glucuronidation[5].

Figure 1: Proposed metabolic pathway of Fenretinide.

Experimental Protocol

Materials and Reagents

-

Fenretinide reference standard (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA anticoagulant) from screened donors

Stock and Working Solutions

-

Fenretinide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenretinide in 10 mL of methanol.

-

Fenretinide Working Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation

The following workflow outlines the protein precipitation method for plasma sample preparation.

Figure 2: Workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | Shimadzu Nexera X3 or equivalent |

| Column | Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 30 |

| 4.0 | 95 |

| 6.0 | 95 |

| 6.1 | 30 |

| 8.0 | 30 |

Tandem Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Sciex 4000 QTRAP or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 600°C |

| Ion Spray Voltage | 5500 V |

| Dwell Time | 50 ms |

| MRM Transitions | |

| Analyte | Precursor Ion (m/z) |

| Fenretinide | 392.3 |

| This compound (IS) | 572.3 |

Method Validation Summary

The bioanalytical method was validated according to the general principles outlined in regulatory guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL for Fenretinide in human plasma. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

| Calibration Curve Parameters | Value |

| Concentration Range | 1 - 2000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.998 |

| LLOQ | 1 ng/mL |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 7.2 | 105.1 | 8.5 | 103.8 |

| Low | 3 | 5.8 | 98.7 | 6.9 | 99.5 |

| Medium | 150 | 4.1 | 101.2 | 5.3 | 100.4 |

| High | 1500 | 3.5 | 99.6 | 4.8 | 101.1 |

Data based on representative values from similar bioanalytical assays.[6][7][8][9]

Matrix Effect and Recovery

The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low | 3 | 95.8 | 91.2 |

| High | 1500 | 98.2 | 93.5 |

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of Fenretinide in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it suitable for regulated bioanalytical studies. The use of a stable isotope-labeled internal standard ensures high-quality data for pharmacokinetic and drug metabolism assessments of Fenretinide.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Validated LC-MS/MS Assay for the Quantification of Fenretinide in Human Plasma

Application Note and Protocol

This document provides a detailed methodology for the quantification of Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR) in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This protocol is intended for researchers, scientists, and drug development professionals requiring a sensitive, specific, and accurate assay for pharmacokinetic studies and clinical trials involving Fenretinide.

Introduction

Fenretinide is a synthetic retinoid that has shown promise in the prevention and treatment of various cancers.[1][2] Accurate quantification of Fenretinide in plasma is crucial for understanding its pharmacokinetics and for clinical monitoring. The LC-MS/MS method described herein offers high sensitivity and selectivity for the determination of Fenretinide in a complex biological matrix like plasma.[1][2][3][4] The protocol outlines procedures for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Chemicals:

-

HPLC-grade methanol (B129727) and acetonitrile[3]

-

Formic acid (analytical grade)[3]

-

Deionized water

-

Control human plasma

-

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1][3]

Preparation of Solutions

-

Stock Solutions: Prepare stock solutions of Fenretinide and the internal standard in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. Store these solutions in the dark at -20°C.[3]

-

Working Solutions: Prepare working solutions by diluting the stock solutions with an appropriate solvent to create calibration standards and quality control (QC) samples.[3]

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking control human plasma with the working solutions to achieve the desired concentration range.[1][3]

Sample Preparation

The following protein precipitation method is a simple and effective technique for extracting Fenretinide from plasma samples.[1][2]

-

Thaw plasma samples at room temperature.

-

To a 25-50 µL aliquot of plasma, add the internal standard.[1]

-

Add 3 volumes of cold acetonitrile (B52724) or ethanol to precipitate plasma proteins.[1][3]

-

Vortex the mixture for at least 30 seconds.[3]

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[1][3]

-

Transfer the supernatant to a clean tube.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[3]

Due to the light sensitivity of retinoids, all procedures should be performed using amber vials and with minimal exposure to light.[3]

LC-MS/MS Conditions

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization: Positive ion electrospray ionization (ESI) or APCI.[1][3]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[1][3]

-

MRM Transitions: The specific precursor-to-product ion transitions for Fenretinide and the internal standard need to be optimized on the specific mass spectrometer being used.

-

Data Presentation

The following tables summarize the quantitative data from validated LC-MS/MS assays for Fenretinide in plasma.

Table 1: Calibration Curve Details

| Parameter | Method 1 | Method 2 |

| Concentration Range (ng/mL) | 1 - 500[3][5] | 0.2 - 50[1][2] |

| Linearity (r²) | > 0.99 | > 0.99 |

| LLOQ (ng/mL) | 1[3][5] | 0.2[1][2] |

Table 2: Accuracy and Precision

| Analyte | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Fenretinide (Method 1) | Low (8 ng/mL) | < 7.5[3] | 99.3 - 101.0[3] | < 7.5[3] | 99.3 - 101.0[3] |

| Medium (80 ng/mL) | < 7.5[3] | 99.3 - 101.0[3] | < 7.5[3] | 99.3 - 101.0[3] | |

| High (400 ng/mL) | < 7.5[3] | 99.3 - 101.0[3] | < 7.5[3] | 99.3 - 101.0[3] | |

| Fenretinide (Method 2) | LLOQ (0.2 ng/mL) | < 7.64[1] | 94.92 - 105.43[1] | < 7.26[1] | 94.92 - 101.22[1] |

| Low (0.6 ng/mL) | < 7.64[1] | 94.92 - 105.43[1] | < 7.26[1] | 94.92 - 101.22[1] | |

| Medium (4.0 ng/mL) | < 7.64[1] | 94.92 - 105.43[1] | < 7.26[1] | 94.92 - 101.22[1] | |

| High (40.0 ng/mL) | < 7.64[1] | 94.92 - 105.43[1] | < 7.26[1] | 94.92 - 101.22[1] |

Table 3: Recovery and Matrix Effect

| Parameter | Value |

| Extraction Recovery | > 90%[1] |

| Matrix Effect | No significant matrix effect observed[1] |

Table 4: Stability

| Condition | Duration | Stability |

| Bench-top (Room Temperature) | Not specified | Stable |

| Freeze-Thaw Cycles | Multiple cycles | Stable |

| Long-term Storage (-20°C or -80°C) | Not specified | Stable |

Visualization

The following diagrams illustrate the key processes in the validated LC-MS/MS assay for Fenretinide.

Caption: Overall workflow for Fenretinide quantification in plasma.

References

- 1. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide | MDPI [mdpi.com]

- 4. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Quantification of Fenretinide and its Metabolites in Tumor Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has demonstrated promising anti-cancer activity in numerous preclinical and clinical studies.[1][2][3][4][5] Its therapeutic potential stems from its ability to induce apoptosis and inhibit tumor growth through various signaling pathways.[6][7][8][9] To facilitate further research and drug development, robust analytical methods for the quantification of Fenretinide and its primary metabolites, N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-HPR), in tumor tissue are essential.[1][10][11][12] This document provides a detailed protocol for the extraction and quantification of these compounds from tumor tissue using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Signaling Pathways of Fenretinide

Fenretinide exerts its anti-tumor effects through a multi-faceted mechanism of action.[7][8] Key signaling pathways affected by Fenretinide are illustrated below. The drug is known to generate reactive oxygen species (ROS) and modulate ceramide metabolism, leading to apoptosis.[6][11][13] Additionally, it can inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[6][7][8]

Caption: Fenretinide Signaling Pathways in Cancer Cells.

Experimental Workflow

The quantification of Fenretinide and its metabolites from tumor tissue involves several key steps, from sample collection to data analysis. A generalized workflow is depicted below.

Caption: Workflow for Fenretinide Quantification in Tumor Tissue.

Detailed Experimental Protocol

This protocol is based on validated methods for the quantification of Fenretinide, 4-MPR, and 4-oxo-HPR in tumor tissue by HPLC-MS/MS.[14][15][16][17][18]

1. Materials and Reagents

-

Fenretinide, 4-MPR, and 4-oxo-HPR analytical standards

-

Internal Standard (IS), e.g., N-(4-ethoxyphenyl)retinamide (4-EPR)[19]

-

Acetonitrile (B52724) (HPLC grade)

-

Ethanol (B145695) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water, ultrapure

-

Control tumor tissue (for matrix-matched calibration standards)

2. Standard Solution Preparation

-

Prepare individual stock solutions of Fenretinide, 4-MPR, 4-oxo-HPR, and the IS in ethanol at a concentration of 1 mg/mL. Store at -20°C in the dark.

-

Prepare working solutions by diluting the stock solutions in acetonitrile to the desired concentration range for calibration standards and quality controls (QCs).

3. Sample Preparation

-

Excise and weigh the frozen tumor tissue sample.

-

Add acetonitrile to the tissue at a ratio of 1:6 (w/v).[14][16]

-

Homogenize the tissue using a mechanical homogenizer (e.g., Ultra-Turrax) for 1 minute.[14][16]

-

Transfer a known aliquot (e.g., 150 µL) of the tumor homogenate to a microcentrifuge tube.[14][16]

-

Spike with the internal standard working solution (e.g., 10 µL).

-

Vortex the mixture and centrifuge at 4,000 x g for 10 minutes at 4°C.[14]

-

Carefully transfer the supernatant to an amber glass vial for HPLC-MS/MS analysis.

4. HPLC-MS/MS Analysis The following are representative conditions. Optimization may be required based on the specific instrumentation used.

| Parameter | Recommended Conditions |

| HPLC System | A validated HPLC system capable of binary gradient elution. |

| Column | C18 reverse-phase column (e.g., Symmetry C18, 4 µm, 150 mm x 4.6 mm).[20] |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. |

| Gradient Program | A gradient program should be developed to ensure adequate separation of the analytes and the internal standard. A typical starting condition could be 67% B, held isocratically.[20] |

| Flow Rate | 1.0 mL/min.[20] |

| Injection Volume | 10 µL.[14] |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[10][14] |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | Specific precursor-to-product ion transitions for Fenretinide, 4-MPR, 4-oxo-HPR, and the IS must be determined and optimized. |

5. Calibration and Quantification

-

Prepare matrix-matched calibration standards by spiking known concentrations of the analytes into control tumor homogenate.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.

-

The concentration of the analytes in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary